![molecular formula C12H12N4O B2996503 N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide CAS No. 2094282-66-1](/img/structure/B2996503.png)
N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide
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Description
“N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit promising anticancer properties . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide”, involves various methods . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide” and its derivatives are determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA, and PXRD .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide” and its derivatives are complex and involve multiple steps . The reaction involves the formation of hydrogen bonds with different targets .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide” and its derivatives are determined by various techniques . These compounds are thermally stable, exhibit acceptable densities, and optimal oxygen balance .Safety and Hazards
Future Directions
The future directions for the research on “N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide” and its derivatives include the discovery and development of more effective and potent anticancer agents . Further investigation is needed to clearly understand the mechanism of action of these compounds .
properties
IUPAC Name |
N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-2-12(17)13-8-11-15-14-9-16(11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMKQEKFLNLJGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN=CN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide |
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